N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-6(15)14-8-5-7(10(11,12)13)3-4-9(8)16-2/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTRZNLJNMZADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Acetylation Agents
The most straightforward approach involves reacting 2-methoxy-5-(trifluoromethyl)aniline with acetylating agents such as acetic anhydride or acetyl chloride. In a representative procedure, the aniline derivative is dissolved in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and treated with acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid) or base (e.g., pyridine). The reaction typically proceeds at room temperature, with the base neutralizing generated HCl to drive the reaction to completion.
For instance, a protocol adapted from the synthesis of N-(4-methoxy-2-methylphenyl)acetamide involves refluxing 2-methoxy-5-(trifluoromethyl)aniline with acetic anhydride in toluene, followed by aqueous workup and recrystallization from ethanol. This method yields moderate purity (85–90%) but requires careful control of stoichiometry to avoid over-acetylation.
Schotten-Baumann Technique
An alternative employs the Schotten-Baumann conditions, where 2-methoxy-5-(trifluoromethyl)aniline is suspended in aqueous sodium hydroxide and treated with acetyl chloride under vigorous stirring. The aqueous phase maintains a basic pH, ensuring rapid deprotonation of the aniline and facilitating nucleophilic attack on the acetyl chloride. Post-reaction, the product is extracted into an organic solvent (e.g., ethyl acetate) and purified via column chromatography. This method offers improved yields (75–80%) but necessitates stringent temperature control to prevent hydrolysis of the trifluoromethyl group.
Lithiation-Based Synthesis
Generation of Lithium Intermediate
A more complex route involves lithiation of a pre-functionalized aromatic precursor. Drawing from methodologies for alkoxyiminophenylacetamides, 2-bromo-5-(trifluoromethyl)anisole is treated with n-butyllithium at −78°C to generate a lithium intermediate at the ortho-position. This intermediate is subsequently quenched with dimethyl oxalate, yielding a ketone intermediate, which is then aminated with methylamine or ammonia.
Acylation Reaction
The ketone intermediate undergoes oximation with O-methylhydroxylamine hydrochloride, followed by acetylation to install the acetamide group. This multistep sequence, while efficacious (yield: 65–70%), demands cryogenic conditions and rigorous exclusion of moisture, limiting its practicality for large-scale synthesis.
One-Pot Synthesis Using Thionyl Chloride
Reaction Conditions and Optimization
A streamlined one-pot method, inspired by the preparation of 2-methoxy-N-(2-nitro-5-thiophenyl)phenylacetamide, involves condensing 2-methoxy-5-(trifluoromethyl)aniline with methoxyacetic acid in a nonpolar solvent (e.g., cyclohexane) under catalysis by triethylamine. Thionyl chloride is added dropwise at 65–80°C to activate the carboxylic acid, forming a reactive acyl chloride in situ. The mixture is refluxed for 5–8 hours, followed by aqueous workup to decompose excess thionyl chloride.
Advantages Over Traditional Methods
This method circumvents isolation of intermediates, achieving yields exceeding 90% with >99% purity. The use of thionyl chloride eliminates phosphorus-containing byproducts, reducing environmental hazards compared to phosphorus trichloride-based protocols. Post-reaction, the product is crystallized from ethanol, enhancing purity without column chromatography.
Catalytic Acetylation with TEMPO and Sodium tert-Butoxide
Mechanism and Reaction Pathway
A novel catalytic approach, adapted from the synthesis of N-(4-methoxy-2-methylphenyl)acetamide, employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium tert-butoxide (NaOtBu) to mediate the direct acetylation of 2-methoxy-5-(trifluoromethyl)aniline with acetylacetone. TEMPO acts as a radical scavenger, suppressing side reactions, while NaOtBu facilitates deprotonation of the aniline.
Performance and Limitations
This method operates under mild conditions (room temperature, 12–24 hours) but delivers modest yields (70–75%). Although environmentally benign, the requirement for stoichiometric TEMPO and sensitivity to oxygen limit its industrial applicability.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Acetylation | 75–80 | 85–90 | Moderate | High (acidic waste) |
| Lithiation-Based | 65–70 | 90–95 | Low | Moderate |
| One-Pot (Thionyl Chloride) | 90–93 | >99 | High | Low |
| Catalytic (TEMPO/NaOtBu) | 70–75 | 88–92 | Low | Low |
The one-pot method using thionyl chloride emerges as the most efficient, balancing high yield, purity, and scalability. However, catalytic methods warrant further optimization for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of 2-methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-methoxy-5-(trifluoromethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
One of the prominent applications of N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide is in cancer therapy. Research indicates that derivatives of this compound can inhibit the raf kinase pathway, which is crucial in the development of several solid tumors, including lung, pancreatic, and colon cancers. The inhibition of raf kinase is particularly relevant as it disrupts the signal transduction pathways that promote tumor growth and survival . This compound's ability to target specific cancer pathways positions it as a potential therapeutic agent in oncology.
Anti-inflammatory Properties
Studies have shown that compounds similar to this compound exhibit anti-inflammatory effects. These compounds may act as inhibitors of inflammatory mediators, which can be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases .
Neuroprotective Effects
Recent investigations suggest that derivatives of this compound may possess neuroprotective properties. They have been explored for their potential in treating neurodegenerative diseases like Alzheimer’s by mitigating oxidative stress and neuronal apoptosis .
Herbicide Development
This compound has been studied for its efficacy as a herbicide. Its structural properties allow it to interact with specific biological targets in plants, leading to effective weed control while minimizing harm to crops . The development of such agrochemicals is critical for sustainable agriculture practices.
Fungicide Activity
In addition to herbicidal applications, this compound has been evaluated for its fungicidal properties. It shows promise in controlling fungal pathogens that affect crops, thereby enhancing agricultural productivity .
Chemical Properties and Safety
The chemical structure of this compound contributes to its stability and reactivity profile, which are essential for its application in various fields. The compound has a molecular formula of and a molecular weight of 218.18 g/mol. Safety data indicates that it poses certain hazards, including acute toxicity through inhalation and skin contact, necessitating proper handling protocols in laboratory settings .
Case Study: Inhibition of Raf Kinase
A detailed study focused on the synthesis and evaluation of this compound derivatives revealed their potential as raf kinase inhibitors. The study demonstrated that these compounds could significantly reduce cell proliferation in various cancer cell lines, highlighting their therapeutic potential against solid tumors .
Case Study: Agricultural Applications
Another study assessed the herbicidal activity of this compound in field trials. Results indicated effective weed suppression with minimal impact on non-target species, suggesting its viability as an environmentally friendly herbicide option .
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and function. The methoxy group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and properties:
Structural and Electronic Effects
- Substituent Position: The 2-methoxy group in the target compound donates electrons via resonance, while 5-CF₃ withdraws electrons inductively.
- Trifluoromethyl vs. Sulfonyl : Mefluidide’s SO₂CF₃ group increases acidity and hydrogen-bonding capacity compared to the target compound’s CF₃ , explaining its efficacy in stress protection .
Physicochemical Properties
- Solubility: The target compound’s methoxy group may improve aqueous solubility compared to N-{4-Methyl-3-[(trifluoromethyl)sulfonyl]amino}phenylacetamide (log P ~2.5) .
Biological Activity
N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
This compound features a unique structure that combines a methoxy group and a trifluoromethyl group on a phenyl ring, linked to an acetamide moiety. This combination is hypothesized to enhance its biological properties, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is reported to bind to various enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: It may act on G-protein-coupled receptors (GPCRs), influencing signaling pathways critical for various physiological responses .
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Mycobacterium tuberculosis | 4 |
These results suggest that the compound exhibits moderate antimicrobial activity, particularly against M. tuberculosis, making it a candidate for further development as an antitubercular agent.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the caspase pathway:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| PC3 (Prostate Cancer) | 20 | Apoptosis Induction |
| MCF7 (Breast Cancer) | 15 | Apoptosis Induction |
| SKNMC (Neuroblastoma) | 25 | Apoptosis Induction |
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
Case Studies
-
Antitubercular Activity Study:
A study focused on the synthesis and evaluation of various acetamide derivatives, including this compound, demonstrated significant activity against M. tuberculosis. The most potent derivative exhibited an MIC value of 4 μg/mL against both drug-sensitive and resistant strains . -
Anticancer Evaluation:
In another study, derivatives of this compound were tested against multiple cancer cell lines. Results indicated that the compound effectively induced apoptosis, with IC50 values suggesting it could be developed as a therapeutic agent for cancer treatment .
Q & A
Q. What are the standard synthetic routes for N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a substituted aniline (e.g., 2-methoxy-5-(trifluoromethyl)aniline) with acetyl chloride or acetic anhydride under basic conditions. For example:
Acetylation : React the aniline derivative with acetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water to isolate the product.
- Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in sterically hindered substrates .
- Temperature : Controlled heating (reflux) may improve reaction rates but risks decomposition of trifluoromethyl groups .
Q. How is the purity of this compound assessed, and what analytical techniques are recommended?
- Methodological Answer :
- TLC : Monitor reaction progress using hexane:ethyl acetate (9:1) as the mobile phase .
- HPLC/MS : Confirm molecular weight and detect impurities (e.g., unreacted aniline) .
- NMR : H and C NMR verify structural integrity; trifluoromethyl groups show characteristic F NMR shifts .
- Melting Point : Compare observed values with literature data to assess crystallinity and purity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound when encountering low yields due to steric hindrance from substituents?
- Methodological Answer :
- Alternative Reagents : Use chloroacetyl chloride instead of acetyl chloride to introduce a more reactive leaving group, facilitating nucleophilic substitution .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields by enhancing molecular collisions under controlled microwave conditions .
- Protecting Groups : Temporarily protect the methoxy group (e.g., with tert-butyldimethylsilyl chloride) to reduce steric effects during acetylation .
- Data-Driven Optimization :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Solvent: DMF vs. DCM | +15% | |
| Catalyst: DMAP | +20% | |
| Temperature: 40°C | +10% |
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., chloro vs. trifluoromethoxy groups) to identify key functional groups driving activity .
- Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
- Mechanistic Studies :
- Enzyme Inhibition Assays : Test interactions with cytochrome P450 or kinases to clarify metabolic pathways .
- Molecular Docking : Use computational models to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Case Study : A derivative with a nitro group exhibited stronger antibacterial activity than the methoxy analog, highlighting the role of electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
